3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one
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Overview
Description
2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- is a complex organic compound belonging to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- typically involves the reaction of benzopyran derivatives under specific conditions. One common method involves the use of coumarin derivatives, which are reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted benzopyran derivatives .
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the desired effect .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A well-known benzopyran derivative with various biological activities and applications.
7-Methoxycoumarin: Another benzopyran derivative with similar properties and uses.
3,8-Trihydroxy-2H-1-benzopyran-2-one: A hydroxylated derivative with distinct chemical and biological properties .
Uniqueness
2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other benzopyran derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
101910-60-5 |
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Molecular Formula |
C18H10O5 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-(2-oxochromen-7-yl)oxychromen-2-one |
InChI |
InChI=1S/C18H10O5/c19-17-8-6-11-5-7-13(10-15(11)22-17)21-16-9-12-3-1-2-4-14(12)23-18(16)20/h1-10H |
InChI Key |
ULEVTTAWAZPTOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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